4-(5-Chloro-2-pyrimidylthio)phenol
Description
4-(5-Chloro-2-pyrimidylthio)phenol is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 5-position and a thioether-linked phenol group at the 2-position. The thioether linkage and chloro-substitution pattern are critical to its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H7ClN2OS |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
4-(5-chloropyrimidin-2-yl)sulfanylphenol |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-5-12-10(13-6-7)15-9-3-1-8(14)2-4-9/h1-6,14H |
InChI Key |
KKKHTYJKFVWRKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chlorinated Pyrimidine Derivatives
- 2-(5-Chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol (CAS: MFCD12195971): This compound shares the 5-chloro-pyrimidine core but differs in substituents: a methoxyphenyl group replaces the thio-linked phenol, and a chloromethyl group adds steric bulk.
- 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS: 1017414-83-3): Replacing the pyrimidine with a pyridine ring reduces aromatic nitrogen density, altering electronic properties. The hydroxyl group at the 3-position and methoxy group at the 2-position influence hydrogen bonding and solubility compared to the thioether-phenol linkage in the target compound .
Thioether-Linked Phenols
- 4-(4-Chloro-3-methylphenoxy)phenol: This compound replaces the pyrimidine-thioether moiety with a phenoxy group.
- 4-(Thiophen-2-ylmethyl)phenol: A thiophene-methyl group replaces the pyrimidylthio linkage, introducing sulfur heterocyclicity. The thiophene’s planar structure may enhance π-π stacking interactions, whereas the pyrimidine in the target compound offers hydrogen-bonding sites .
Physicochemical Properties
Key Observations :
- The thioether group in this compound likely increases oxidative instability compared to ether-linked analogs .
- Chlorine substitution enhances electronegativity, influencing reactivity in nucleophilic aromatic substitution reactions .
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